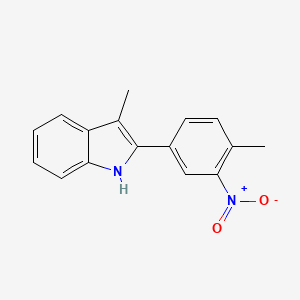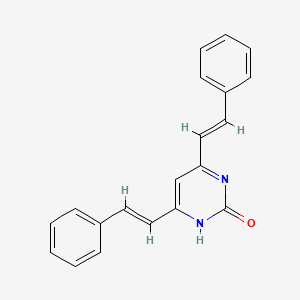![molecular formula C21H28N2O B5381116 N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide](/img/structure/B5381116.png)
N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide, also known as MNPA, is a compound that has gained attention in the scientific community due to its potential use in various research applications. MNPA is a synthetic compound that belongs to the class of piperidine derivatives. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been studied extensively.
作用机制
The mechanism of action of N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide is not fully understood. However, it has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, ion channel modulation, and neuroprotection. N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide has been shown to enhance the activity of the sigma-1 receptor, leading to increased neuroprotection and modulation of ion channels.
Biochemical and Physiological Effects:
N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to enhance the activity of the sigma-1 receptor, leading to increased neuroprotection and modulation of ion channels. N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic use in various diseases.
实验室实验的优点和局限性
N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide has several advantages and limitations for lab experiments. One advantage is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. Another advantage is its potential therapeutic use in various diseases. However, one limitation is its low solubility, which may affect its efficacy in certain experiments.
未来方向
There are several potential future directions for N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide research. One direction is to further study its mechanism of action and its potential therapeutic use in various diseases. Another direction is to develop more efficient synthesis methods to increase the yield of N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide. Additionally, N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide analogs could be synthesized and studied for their potential use in various research applications. Finally, N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide could be used as a tool for studying the sigma-1 receptor in various cellular processes.
合成方法
N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide can be synthesized using different methods, including the reaction of 2-methyl-1-naphthaldehyde with piperidine-3-ethylamine, followed by the reaction with acetic anhydride. Another method involves the reaction of 2-methyl-1-naphthaldehyde with piperidine-3-ethylamine, followed by the reaction with acetic acid. The yield of N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide using these methods ranges from 50 to 80%.
科学研究应用
N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide has been studied for its potential use in various research applications. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neuroprotection and modulation of ion channels. N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
属性
IUPAC Name |
N-[2-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-3-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-16-9-10-19-7-3-4-8-20(19)21(16)15-23-13-5-6-18(14-23)11-12-22-17(2)24/h3-4,7-10,18H,5-6,11-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHQROZGEDFSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN3CCCC(C3)CCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(pyrrolidin-1-ylcarbonyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine](/img/structure/B5381036.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5381052.png)


![2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide](/img/structure/B5381072.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5381074.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxybutanamide](/img/structure/B5381079.png)

![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5381093.png)
![1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2,3-dihydrospiro[indene-1,4'-piperidine] dihydrochloride](/img/structure/B5381124.png)
![7-(2,5-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5381140.png)

![7-(2-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5381145.png)
![4,5-diiodo-1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene](/img/structure/B5381148.png)